molecular formula C21H18N4O3 B2667698 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide CAS No. 847388-04-9

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide

Cat. No. B2667698
CAS RN: 847388-04-9
M. Wt: 374.4
InChI Key: MJBKLSFTZJRYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have received significant attention in the synthetic chemistry community due to their varied medicinal applications .


Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been reported. They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide” can be analyzed using techniques like NMR spectroscopy . For example, a related compound was characterized using 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide” can be determined using various spectroscopic techniques. For instance, a related compound was found to be an off-white solid with a melting point of 70–75°C .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, which include the compound , have been discovered as covalent anticancer agents . They have been used in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Targeted Covalent Inhibitors (TCIs)

The compound is part of the imidazo[1,2-a]pyridine core backbone, which has been utilized in the development of targeted covalent inhibitors (TCIs) for treating cancers .

Drug Prejudice Scaffold

Imidazopyridine, a moiety in the compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Material Science

The imidazopyridine moiety is also useful in material science because of its structural character .

Gastric Ulcers, Diabetes, and Psychosis Treatment

Some imidazo[1,2-a]pyridinone compounds, which are similar to the compound , can be used as drugs to treat gastric ulcers, diabetes, and psychosis .

Tumor Treatment

These compounds have shown potential, especially in the treatment of tumors .

Future Directions

The future directions in the research of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide” could involve the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-16-6-3-5-15(11-16)20(26)23-17-12-14(7-8-19(17)28-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBKLSFTZJRYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.